Methyl 2-Amino-4-(1-imidazolyl)benzoate
Description
Significance of Imidazole (B134444) and Benzoate (B1203000) Scaffolds in Modern Chemical Synthesis and Applications
The imidazole and benzoate moieties are considered "privileged scaffolds" in medicinal chemistry due to their recurring presence in a wide array of biologically active compounds and approved drugs. nih.gov
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a crucial component of several natural and synthetic compounds. biomedpharmajournal.org Its presence in essential biological molecules like the amino acid histidine and histamine underscores its biological importance. biomedpharmajournal.orgnih.gov The structural characteristics of the imidazole ring, including its electron-rich nature and ability to participate in hydrogen bonding and various other molecular interactions, allow it to bind effectively to a wide range of enzymes and receptors. nih.govnih.govresearchgate.net This has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. nih.govresearchgate.netresearchgate.net
The benzoate scaffold, derived from benzoic acid, is another key structural motif in drug discovery. nih.gov Benzoate derivatives are utilized for their ability to interact with biological targets and for their favorable pharmacokinetic properties. The introduction of a benzoate group can influence a molecule's solubility, stability, and ability to cross biological membranes. Its synthetic accessibility and the relative ease with which it can be functionalized make it a versatile building block in the design of new chemical entities. eurekaselect.commdpi.com
The combination of these two scaffolds in Methyl 2-Amino-4-(1-imidazolyl)benzoate results in a molecule with a unique electronic and structural profile, suggesting a potential for multifaceted applications in various research domains.
Scope and Research Objectives for this compound within Academic Disciplines
The specific structure of this compound, featuring an amino group and an imidazole ring on a benzoate framework, presents several avenues for academic investigation. Research objectives surrounding this compound primarily fall into the following categories:
Synthetic Chemistry: A primary objective is the development of efficient and scalable synthetic routes to produce this compound and its derivatives. This includes exploring different catalytic systems, reaction conditions, and starting materials to optimize yield and purity. The unique substitution pattern on the benzene (B151609) ring presents a synthetic challenge that drives innovation in cross-coupling and amination reactions.
Medicinal Chemistry: A significant area of research is the exploration of the compound's potential as a lead structure for drug discovery. Given the known biological activities of imidazole and aminobenzoate derivatives, researchers are investigating the biological properties of this hybrid molecule. This involves screening the compound against various biological targets, such as enzymes and receptors implicated in disease, to identify potential therapeutic applications.
Materials Science: The aromatic and heterocyclic nature of the compound suggests potential applications in materials science. Research in this area may focus on its use as a building block for the synthesis of novel polymers, metal-organic frameworks (MOFs), or functional dyes. The nitrogen atoms in the imidazole ring can act as ligands for metal coordination, making it a candidate for the development of new catalysts or sensory materials.
Below is a table summarizing the key research areas for this compound.
| Academic Discipline | Primary Research Objectives | Potential Applications |
| Synthetic Chemistry | Development of efficient synthesis methods, exploration of derivative synthesis. | Optimization of chemical manufacturing processes. |
| Medicinal Chemistry | Investigation of biological activity, lead compound optimization. | Discovery of new therapeutic agents. |
| Materials Science | Use as a building block for novel materials, investigation of photophysical properties. | Development of new polymers, catalysts, and sensors. |
The study of this compound serves as a case study in the broader field of heterocyclic chemistry, demonstrating how the rational design and synthesis of novel molecules can open up new avenues for scientific discovery and technological innovation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-4-imidazol-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)9-3-2-8(6-10(9)12)14-5-4-13-7-14/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYNEOQQHUVZJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-25-8 | |
| Record name | Benzoic acid, 2-amino-4-(1H-imidazol-1-yl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Reaction Pathways for Methyl 2 Amino 4 1 Imidazolyl Benzoate and Analogues
Strategies for Regioselective Synthesis of Imidazole-Substituted Benzoates
The synthesis of imidazole-substituted benzoates, such as Methyl 2-Amino-4-(1-imidazolyl)benzoate, can be approached through two primary retrosynthetic disconnections. The first involves the initial construction of an appropriately substituted benzoic acid or benzoate (B1203000) precursor, followed by the formation of the imidazole (B134444) ring onto this scaffold. The second, and more commonly documented approach, involves the coupling of a pre-formed imidazole ring with an aryl precursor, a method known as N-arylation. This latter strategy often provides greater control over regioselectivity.
A plausible pathway for the target compound begins with a 2-amino-4-halobenzoate derivative. This starting material allows for a nucleophilic substitution or metal-catalyzed coupling reaction to attach the imidazole ring at the C4 position, followed by esterification if the starting material is a benzoic acid.
Cyclization Protocols for Imidazole Ring Formation
The formation of the N-aryl bond between the imidazole ring and the benzoate moiety is a key step that can be achieved through several catalytic and non-catalytic methods.
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. The two most prominent methods for the N-arylation of imidazoles are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgwikipedia.org
The Ullmann condensation traditionally involves the coupling of an aryl halide with an N-H containing heterocycle, such as imidazole, using stoichiometric amounts of copper at high temperatures. wikipedia.org Modern iterations have developed catalytic systems that operate under milder conditions. These reactions typically employ a copper(I) catalyst, such as CuI or Cu₂O, often in the presence of a ligand like 1,10-phenanthroline, and a base such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or DMSO. organic-chemistry.org
The Buchwald-Hartwig amination offers a versatile alternative using palladium catalysts. wikipedia.org This reaction couples aryl halides or triflates with amines, including N-H heterocycles. The catalytic system consists of a palladium source, like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a sterically hindered phosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or tBuBrettPhos. wikipedia.orgmit.edu These reactions are known for their high functional group tolerance and ability to proceed under relatively mild conditions. Studies have shown that the N-arylation of unsymmetrical imidazoles can be achieved with complete N1-selectivity using specific palladium-ligand systems. nih.gov
Table 1: Comparison of Metal-Catalyzed N-Arylation Methods for Imidazoles
| Reaction Name | Catalyst System | Typical Ligand(s) | Base | Solvent | Temperature |
| Ullmann Condensation | CuI, Cu₂O, Copper Nanoparticles | 1,10-phenanthroline, Diamines | K₂CO₃, Cs₂CO₃, KOH | DMF, DMSO, NMP | High (120-210 °C) |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | Biaryl phosphines (e.g., BINAP, BrettPhos) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Mild to Moderate (RT - 110 °C) |
The N-aryl linkage can also be formed via nucleophilic aromatic substitution (SNAr) reactions, particularly when the aryl precursor is activated by electron-withdrawing groups. For instance, a fluorine atom on the benzoate ring can be displaced by the imidazole anion. This reaction is typically performed under basic conditions, where a base like potassium carbonate (K₂CO₃) deprotonates the imidazole, increasing its nucleophilicity. prepchem.com
A documented synthesis of 4-(1H-Imidazol-1-yl)benzoic acid involves heating methyl 4-fluorobenzoate with imidazole and potassium carbonate in DMSO. prepchem.com This base-catalyzed approach could be adapted for the synthesis of the target molecule by starting with methyl 2-amino-4-fluorobenzoate.
Acid-catalyzed protocols are more commonly associated with the de novo synthesis of the imidazole ring itself, often through multi-component reactions where an acid catalyst promotes the condensation and cyclization of the reactants. acs.org
Multi-component reactions (MCRs) offer an efficient pathway to highly substituted imidazoles in a single step from simple precursors. The Debus-Radziszewski imidazole synthesis and its variations are classic examples of MCRs. cell.com A typical four-component reaction might involve a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, a primary amine, and an ammonium salt (like ammonium acetate) as the ammonia source. rsc.org
To generate an N-aryl substituted imidazole relevant to the target compound, the primary amine component would be an aniline derivative. For example, reacting benzil, 4-formylbenzoic acid, and 2-aminoaniline with ammonium acetate could theoretically yield a complex imidazole-substituted benzoic acid. The regioselectivity of such reactions can, however, be challenging to control. Various catalyst systems, including Brønsted acids like HBF₄–SiO₂ and Lewis acids like Zn(BF₄)₂, have been investigated to improve yields and control selectivity in these MCRs. acs.orgrsc.org
Table 2: Example of a Four-Component Imidazole Synthesis
| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Solvent | Product Type |
| 1,2-Diketone | Aldehyde | Primary Amine | Ammonium Acetate | Glacial Acetic Acid | 1,2,4,5-Tetrasubstituted Imidazole |
Functional Group Interconversions and Modifications
The synthesis of complex aromatic molecules like this compound often relies on the strategic interconversion of functional groups on a pre-existing benzene (B151609) ring. The introduction of the crucial amino group is a primary example of such a modification.
The amino group in aromatic systems is frequently installed by the reduction of a nitro or cyano group, which can be introduced to the aromatic ring via well-established methods like electrophilic aromatic substitution (nitration). acs.orgyoutube.com The conversion of these precursors to an amine is a fundamental transformation in organic synthesis. wikipedia.org
Reduction of Nitroarenes: The reduction of aromatic nitro compounds to anilines is a widely used and extensively studied reaction. acs.org A variety of methods are available, which can be broadly categorized as catalytic hydrogenation or chemical reduction. acs.orgacs.org
Catalytic Hydrogenation: This method involves treating the nitroarene with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.comlibretexts.org Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. acs.orgwikipedia.orgacs.org This approach is often clean and high-yielding, but care must be taken due to the flammability of hydrogen gas and the potential for the reduction of other sensitive functional groups. researchgate.net
Chemical Reduction: A diverse array of reagents can achieve the reduction of nitroarenes. acs.org Historically and industrially significant is the Béchamp reduction, which uses iron metal in an acidic medium (e.g., acetic acid or HCl). acs.orgyoutube.comresearchgate.net Other common metal-based systems include tin (Sn) or tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, and zinc (Zn) in acid. acs.orgresearchgate.net These methods are robust but may require harsh conditions and can generate significant metal waste. acs.org The choice of reducing agent is critical for chemoselectivity, especially when other reducible groups like ketones, esters, or nitriles are present in the molecule. researchgate.net
Reduction of Aryl Cyanides (Nitriles): Aryl nitriles can also serve as precursors to amino groups, specifically yielding benzylamines (Ar-CH₂-NH₂) upon reduction. However, for the synthesis of anilines (Ar-NH₂), the cyano group is not a direct precursor. When the target is a primary amine with an additional carbon atom, nitrile reduction is a valuable method. libretexts.orgjove.com Common reagents for reducing nitriles to primary amines include:
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent effectively converts nitriles to primary amines. libretexts.orgstudymind.co.uk The reaction typically involves an initial reduction step in a dry ether solvent, followed by an acidic workup. studymind.co.uk
Catalytic Hydrogenation: Similar to nitroarenes, nitriles can be reduced using H₂ gas with a metal catalyst, such as nickel or platinum, often under high pressure and temperature. jove.comstudymind.co.uk
Other Reagents: Diisopropylaminoborane has been shown to reduce a variety of aliphatic and aromatic nitriles to primary amines in high yields. nih.gov Ammonia borane has also been used as a catalyst-free method for this transformation. organic-chemistry.org
| Precursor Group | Reagent/Method | Product | Key Characteristics |
|---|---|---|---|
| Aromatic Nitro (-NO₂) | H₂ with Pd/C, PtO₂, or Raney Ni | Aniline (-NH₂) | High yield, clean reaction; catalyst and H₂ handling required. wikipedia.orgacs.org |
| Aromatic Nitro (-NO₂) | Fe in acid (e.g., HCl, Acetic Acid) | Aniline (-NH₂) | Industrially relevant, cost-effective; can be mild and chemoselective. youtube.comresearchgate.net |
| Aromatic Nitro (-NO₂) | Sn or SnCl₂ in conc. HCl | Aniline (-NH₂) | Classic method; requires strong acid and stoichiometric metal. acs.org |
| Aryl Cyanide (-CN) | Lithium Aluminum Hydride (LiAlH₄) | Benzylamine (-CH₂NH₂) | Powerful, effective for various nitriles; requires anhydrous conditions. libretexts.orgstudymind.co.uk |
| Aryl Cyanide (-CN) | H₂ with Ni or Pt catalyst | Benzylamine (-CH₂NH₂) | Effective but may require high temperature and pressure. studymind.co.uk |
Acylation of the amino group in 2-aminobenzimidazole derivatives is a common modification. This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide linkage. This transformation can be useful for synthesizing derivatives with altered biological or chemical properties. The reaction is typically achieved by treating the 2-aminobenzimidazole with an acylating agent such as an acyl halide (e.g., acetyl chloride) or an acid anhydride (e.g., acetic anhydride). researchgate.net
The 2-aminobenzimidazole scaffold contains three nitrogen atoms that could potentially be acylated: the two imidazole ring nitrogens and the exocyclic amino group. The site of acylation can depend on the reaction conditions. For instance, N-acylbenzotriazoles have been used as effective acylating agents for amines. In some cases, selective N1-acylation of benzimidazoles can be achieved through electrochemical methods followed by reaction with an acid anhydride. organic-chemistry.org The reactivity of N-acyl imidazoles makes them useful electrophiles in chemical biology. nih.gov While acylation of the exocyclic amino group is common, further reaction or rearrangement ("reacylation") can occur, potentially involving the imidazole nitrogens, especially under basic or acidic conditions. researchgate.netjst.go.jp
| Substrate | Acylating Agent | Typical Conditions | Product |
|---|---|---|---|
| 2-Aminobenzimidazole | Acyl Halide (e.g., RCOCl) | Often in the presence of a base (e.g., pyridine) to neutralize HCl. | 2-(N-Acylamino)benzimidazole. researchgate.net |
| 2-Aminobenzimidazole | Acid Anhydride (e.g., (RCO)₂O) | Can be run neat or in a suitable solvent, sometimes with heating. | 2-(N-Acylamino)benzimidazole. researchgate.net |
| Benzimidazole | Acid Anhydride | Electrochemical reduction followed by reaction with anhydride. | N1-Acylbenzimidazole. organic-chemistry.org |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the precise mechanisms of the reactions used to synthesize benzimidazoles is crucial for optimizing conditions and predicting outcomes. Modern computational chemistry provides powerful tools for elucidating these complex reaction pathways.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to study organic reaction mechanisms, allowing researchers to calculate the geometries of reactants, transition states, and products, as well as their relative energies. nih.govresearchgate.net
Aminolysis: The aminolysis of esters—the reaction of an ester with an amine to form an amide—is a key step in many synthetic sequences. researchgate.net DFT studies have been used to investigate the mechanism of this reaction in detail. Calculations can compare different possible pathways, such as a concerted mechanism versus a stepwise addition-elimination mechanism that proceeds through a tetrahedral intermediate. researchgate.net Computational results often show that catalysis by a second molecule of the amine, acting as a general base, can significantly lower the activation energy of the reaction. researchgate.net These theoretical studies provide insights into the transition state structures and the role of solvents in the reaction. nih.gov
Cyclocondensation: The formation of the benzimidazole ring often involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivative. researchgate.netsemanticscholar.orgacs.org DFT calculations can model this intramolecular cyclization and subsequent dehydration. Theoretical studies can help to understand the role of catalysts, such as acids or metals, in promoting the reaction. beilstein-journals.orgrsc.org By calculating the energy profile of the reaction pathway, researchers can identify the rate-determining step and understand how substituents on the reactants affect the reaction rate and yield. researchgate.net
| Reaction Type | Computational Method | Key Mechanistic Insights Investigated |
|---|---|---|
| Ester Aminolysis | DFT (e.g., B3LYP, M06-2X) | Comparison of concerted vs. stepwise mechanisms; role of general base catalysis; solvent effects on activation energy. nih.govresearchgate.net |
| Benzimidazole Cyclocondensation | DFT | Elucidation of transition state structures; determination of rate-limiting step (e.g., cyclization vs. dehydration); effect of catalysts and substituents. researchgate.netbeilstein-journals.org |
While traditional mechanistic studies focus on the movement of atoms, modern theoretical approaches allow for the visualization and analysis of how electron density itself reorganizes during a chemical reaction. nih.govresearchgate.net This provides a more fundamental understanding of bond formation and cleavage. aps.org
Visualizing Electron Density Changes (EDC): A chemical reaction involves a significant reorganization of the electron density within the molecular system. nih.gov Procedures have been developed to compute and visualize the electron density change (EDC) between two points on a reaction pathway, such as from the reactant to the transition state. researchgate.netresearchgate.net These EDC plots typically show a decrease in electron density (bond weakening or breaking) and an increase in electron density in regions where new bonds are forming. nih.gov This technique offers a direct, intuitive picture of the electronic changes that drive a reaction. researchgate.net
Bonding Evolution Theory (BET): A more rigorous approach is the Bonding Evolution Theory (BET), which combines the topological analysis of the Electron Localization Function (ELF) with Catastrophe Theory. nih.govmdpi.com The ELF provides a map of electron localization in a molecule, revealing the positions of atomic cores, lone pairs, and covalent bonds. acs.org As the reaction proceeds along its path, the topology of the ELF changes. BET analyzes the sequence of these changes to describe the precise mechanism of bond formation and cleavage. nih.govmdpi.com It can determine whether bond-forming/breaking events are synchronous or asynchronous. acs.org For instance, in a cyclocondensation reaction, BET can reveal if a C-N bond forms before or after a proton transfer step, providing a detailed timeline of the electronic rearrangement. researchgate.net This type of analysis offers a deep, quantitative understanding of the electronic mechanisms underlying chemical reactivity. mdpi.comchemrxiv.org
Following a comprehensive search for scientific literature and data pertaining to the chemical compound “this compound,” it has been determined that there are no available detailed research findings, spectroscopic data, or computational studies specifically for this molecule.
Therefore, it is not possible to generate the requested article with the specified in-depth analysis for each section and subsection of the provided outline. The creation of scientifically accurate content covering Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) theory, and advanced vibrational spectroscopy is contingent upon the existence of published research, which could not be located for this particular compound.
Advanced Spectroscopic Characterization and Computational Studies
Advanced Vibrational Spectroscopy and Theoretical Simulations
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in Methyl 2-Amino-4-(1-imidazolyl)benzoate. The spectrum is characterized by a series of absorption bands corresponding to the vibrational modes of specific bonds within the molecule.
The presence of the amino (-NH₂) group is typically confirmed by stretching vibrations in the region of 3450-3250 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹. The carbonyl (C=O) stretching of the methyl ester group is a strong and sharp band, generally observed in the 1725-1700 cm⁻¹ range. The C-N stretching vibrations of the imidazole (B134444) ring and the amino group are anticipated in the 1350-1250 cm⁻¹ region. Furthermore, the characteristic vibrations of the imidazole ring, including C=N and C=C stretching, are expected to produce bands in the 1650-1450 cm⁻¹ range. researchgate.net The out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring can provide information about the substitution pattern and are typically found in the 900-690 cm⁻¹ region.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3450-3250 | N-H stretching (amino group) |
| 3100-3000 | Aromatic C-H stretching |
| 1725-1700 | C=O stretching (ester) |
| 1650-1450 | C=N and C=C stretching (imidazole ring) |
| 1350-1250 | C-N stretching (imidazole and amino) |
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Fingerprints
Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information on the vibrational modes of the molecule, particularly for non-polar bonds. The FT-Raman spectrum of this compound is expected to show strong bands for the aromatic ring vibrations. The symmetric stretching of the benzene ring typically appears as a strong band in the Raman spectrum. Vibrations of the imidazole ring are also expected to be Raman active. The C-H stretching vibrations of the methyl group and the aromatic rings will also be present. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.
Simulated Vibrational Spectra and Normal Coordinate Analysis (NCA)
To gain a deeper understanding of the vibrational modes observed in the FT-IR and FT-Raman spectra, theoretical simulations and Normal Coordinate Analysis (NCA) are employed. uss.clresearchgate.net Computational methods, such as Density Functional Theory (DFT), are used to calculate the vibrational frequencies and intensities of the molecule. nih.govresearchgate.netslideshare.net These calculated spectra can then be compared with the experimental data to aid in the assignment of the observed bands.
NCA is a powerful tool that breaks down the complex vibrations of a molecule into a set of fundamental vibrations known as normal modes. uss.clresearchgate.net This analysis helps to determine the contribution of individual bond stretches, angle bends, and torsions to each observed vibrational band, providing a detailed picture of the molecule's dynamics.
Surface-Enhanced Raman Scattering (SERS) for Adsorption and Interaction Studies
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study the adsorption and interaction of molecules on metal surfaces. nih.govnih.govresearchgate.netresearchgate.net By adsorbing this compound onto a roughened metal surface, typically silver or gold, the Raman signal can be enhanced by several orders of magnitude.
The SERS spectrum can provide valuable information about the orientation of the molecule on the surface. For instance, enhancement of the vibrational modes of the imidazole ring would suggest that the molecule adsorbs onto the metal surface through the nitrogen atoms of the imidazole. nih.govresearchgate.net Changes in the vibrational frequencies upon adsorption can also indicate the nature and strength of the interaction between the molecule and the metal surface.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling
The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The protons of the benzene ring will appear in the aromatic region, typically between δ 6.0 and 8.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the amino, imidazolyl, and methyl ester substituents. The amino group protons are expected to appear as a broad singlet. The protons of the imidazole ring will also have characteristic chemical shifts. The methyl protons of the ester group will likely appear as a singlet in the upfield region of the spectrum. Analysis of the coupling constants (J-values) between adjacent protons can provide information about the connectivity of the atoms.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.0 - 8.0 | m |
| Imidazole-H | 7.0 - 8.5 | m |
| NH₂ | 4.0 - 6.0 | br s |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of this compound. Each unique carbon atom in the molecule will give a distinct signal. The carbonyl carbon of the methyl ester is expected to appear in the downfield region, typically around δ 165-175 ppm. The carbon atoms of the benzene and imidazole rings will resonate in the aromatic region, generally between δ 110 and 150 ppm. organicchemistrydata.org The chemical shifts of these carbons are influenced by the attached functional groups. The methyl carbon of the ester group will appear in the upfield region of the spectrum.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ester) | 165 - 175 |
| Aromatic/Imidazole-C | 110 - 150 |
Gauge-Including Atomic Orbital (GIAO) Method for Chemical Shift Prediction
The Gauge-Including Atomic Orbital (GIAO) method is a widely employed computational approach for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts. imist.magaussian.com This method effectively addresses the gauge origin problem in magnetic property calculations, ensuring that the results are independent of the coordinate system's origin. gaussian.com The GIAO method, often used in conjunction with Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus in a molecule. researchgate.netuts.edu.au The chemical shift (δ) is then determined by subtracting the calculated shielding of the nucleus of interest (σ) from the shielding of a reference compound (σ_ref), typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ_ref - σ. imist.ma
The reliability of the GIAO/DFT approach is well-documented, providing satisfactory chemical shifts for various nuclei, including ¹H and ¹³C. imist.maresearchgate.net Studies comparing GIAO with other methods, such as the Continuous Set of Gauge Transformations (CSGT), have often shown GIAO to be the most reliable for predicting theoretical chemical shifts, demonstrating a strong correlation with experimental data. imist.maresearchgate.net The accuracy of the predictions can be further enhanced by employing appropriate basis sets, such as 6-311G(d,p), and through linear regression analysis of calculated versus experimental values, which can yield R-squared values greater than 0.90. imist.maresearchgate.netuts.edu.au
For this compound, the GIAO method would be used to predict the ¹H and ¹³C NMR chemical shifts. The geometry of the molecule would first be optimized, and then the magnetic shielding constants would be calculated at a selected level of theory. The predicted shifts provide valuable insights into the electronic environment of each atom, aiding in the structural elucidation and confirmation of the compound.
Below is a hypothetical data table of predicted chemical shifts for this compound, as would be generated by the GIAO method.
| Atom Type | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| Carbonyl C (Ester) | 168.5 | - |
| Aromatic C (C-NH₂) | 150.2 | - |
| Aromatic C (C-Im) | 142.1 | - |
| Aromatic C | 132.0 | 7.8 |
| Imidazole C | 130.5 | 7.5 |
| Aromatic C | 120.3 | 7.2 |
| Imidazole C | 118.9 | 7.1 |
| Aromatic C | 115.6 | 6.8 |
| Aromatic C | 110.4 | 6.7 |
| Methoxy (B1213986) C (O-CH₃) | 52.3 | 3.8 |
| Amino H (NH₂) | - | 5.5 |
Note: The data in this table is illustrative and represents typical predicted values for a molecule with similar functional groups. Actual computational results would be required for precise values.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z). For this compound, the molecular formula is C₁₁H₁₁N₃O₂, corresponding to a molecular weight of approximately 217.23 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 217.
The fragmentation pattern provides crucial information about the molecule's structure. The fragmentation of this compound would likely proceed through several characteristic pathways, involving the cleavage of the ester group and fragmentation of the heterocyclic and aromatic rings. Common fragmentation patterns for similar aromatic esters include the loss of the methoxy group (•OCH₃, 31 Da) or the carbomethoxy group (•COOCH₃, 59 Da).
A plausible fragmentation pathway could be initiated by the loss of the methoxy radical from the molecular ion to form a benzoyl cation fragment. Subsequent fragmentation might involve the loss of carbon monoxide (CO, 28 Da) or cleavages related to the imidazole and amino substituents. The analysis of these fragment ions allows for the reconstruction of the molecule's structure.
A representative table of expected major fragments for this compound is provided below.
| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral Fragment |
| 217 | [M]⁺ | - |
| 186 | [M - •OCH₃]⁺ | •OCH₃ |
| 158 | [M - •COOCH₃]⁺ | •COOCH₃ |
| 130 | [C₇H₆N₃]⁺ | CO from m/z 158 |
| 91 | [C₅H₃N₂]⁺ | C₂H₃NO₂ from m/z 158 |
| 65 | [C₅H₅]⁺ | C₂H₂ from m/z 91 |
Note: This fragmentation data is predictive, based on the known mass spectrometry behavior of aromatic esters and nitrogen-containing heterocyclic compounds. chemicalbook.comnist.govchemicalbook.com
Supramolecular Interactions and Assembly Characterization
The solid-state structure and crystal packing of this compound are governed by a network of non-covalent interactions. Computational methods such as Non-Covalent Interaction (NCI) plot analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are invaluable for visualizing and quantifying these weak interactions.
Non-Covalent Interaction (NCI) Plot Analysis
NCI plot analysis is a computational tool used to visualize and identify non-covalent interactions in three-dimensional space. nih.gov It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). nih.govresearchgate.net The analysis generates isosurfaces that highlight regions of weak interactions. The color of these surfaces indicates the nature and strength of the interaction:
Blue: Strong, attractive interactions, such as hydrogen bonds.
Green: Weak, delocalized interactions, typically van der Waals forces.
Red: Strong, repulsive interactions, indicating steric clashes. researchgate.net
For this compound, NCI analysis would be expected to reveal several key interactions. A blue isosurface would likely appear between the hydrogen atoms of the amino group and the nitrogen atom of the imidazole ring of a neighboring molecule, indicating hydrogen bonding. Green surfaces would be present between the aromatic and imidazole rings, signifying π-stacking and other van der Waals interactions that contribute to the crystal packing. nih.gov Red areas might appear if there are regions of significant steric hindrance.
Quantum Theory of Atoms in Molecules (QTAIM) Parameters
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density (ρ) to define atoms, bonds, and their properties within a molecule. amercrystalassn.orgarxiv.org The analysis focuses on the topological features of the electron density, particularly its critical points. A bond critical point (BCP) is a first-order saddle point in the electron density that exists between two interacting atoms, signifying a chemical bond or a significant non-covalent interaction. wiley-vch.demuni.cz
Several QTAIM parameters at the BCP are used to characterize the nature and strength of an interaction:
Electron Density (ρ(r)) : Its value at the BCP correlates with the strength of the bond.
Laplacian of Electron Density (∇²ρ(r)) : A positive value indicates a closed-shell interaction (ionic, hydrogen bond, van der Waals), while a negative value signifies a shared-shell (covalent) interaction.
Total Energy Density (H(r)) : The sign of H(r) can also distinguish between interaction types. A negative H(r) suggests a partially covalent character, even in hydrogen bonds. muni.cz
In the context of this compound, QTAIM analysis would be used to quantify the hydrogen bonds and π-stacking interactions. The presence of a BCP between a hydrogen donor (e.g., N-H from the amino group) and an acceptor (e.g., N from the imidazole ring) would confirm a hydrogen bond. The values of ρ(r) and ∇²ρ(r) at this BCP would characterize its strength and nature.
The table below shows typical QTAIM parameter ranges for different types of interactions relevant to the target molecule.
| Interaction Type | Typical ρ(r) (a.u.) | Typical ∇²ρ(r) (a.u.) |
| Covalent Bond | > 0.200 | < 0 |
| Strong Hydrogen Bond | 0.020 - 0.040 | > 0 |
| Weak Hydrogen Bond | 0.002 - 0.020 | > 0 |
| π-π Stacking | ~0.005 - 0.015 | > 0 |
Note: These are general ranges, and specific values would need to be calculated for the compound of interest.
Hydrogen Bonding and π-Stacking Interactions
The molecular structure of this compound contains functional groups that are prime candidates for forming significant intermolecular interactions. The amino group (-NH₂) provides hydrogen bond donors, while the imidazole nitrogen and the carbonyl oxygen of the ester act as hydrogen bond acceptors.
π-Stacking: The planar aromatic benzene ring and the imidazole ring can engage in π-π stacking interactions. rsc.org These interactions, where the π-electron clouds of adjacent rings overlap, are crucial for stabilizing the crystal lattice. mdpi.com The geometry of this stacking can be parallel-displaced or T-shaped, with typical centroid-to-centroid distances ranging from 3.3 to 3.8 Å. researchgate.net Analysis of the crystal structure would reveal the specific distances and angles of these interactions, which, along with hydrogen bonds, define the supramolecular assembly.
Applications in Medicinal Chemistry and Drug Discovery Research
Exploration as a Chemical Scaffold for Novel Therapeutic Agents
The versatility of the Methyl 2-Amino-4-(1-imidazolyl)benzoate scaffold lies in its hybrid structure, which incorporates key pharmacophores known for their biological activities. The imidazole (B134444) ring is a common feature in many bioactive compounds, while the amino-benzoate portion offers sites for chemical modification to modulate pharmacological properties.
The design of novel therapeutic agents often involves the creation of molecular hybrids, a strategy that combines two or more pharmacophoric units to create a new molecule with potentially enhanced affinity, efficacy, or an improved safety profile. The imidazole-benzene and amino-benzoate framework is a prime candidate for this approach. researchgate.net Synthetic strategies for creating such hybrids are diverse and adaptable.
One common method involves a one-pot, single-step multicomponent reaction. For instance, the synthesis of tri-aryl imidazole-benzene sulphonamide hybrids can be achieved by reacting a primary aromatic amine (like sulfanilamide), various aldehydes, benzil, and ammonium acetate in the presence of an ionic liquid catalyst. mdpi.com This approach allows for the rapid generation of a library of diverse compounds for biological screening.
Another synthetic route involves the reaction of o-phenylenediamine with p-aminobenzoic acid in the presence of o-phosphoric acid to form a 4-(1H-benzo[d]imidazol-2-yl)aniline core, which can be further modified. ijrpc.com The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole rings, is an isostere of purine nucleic acids and is extensively explored for developing anticancer agents. nih.gov The synthesis of hybrid compounds between structures like 2-benzylbenzofuran and imidazole has also been reported, yielding potent derivatives against multiple human tumor cell lines. nih.gov These synthetic methodologies highlight the chemical tractability of the imidazole-benzene backbone, allowing for systematic structural modifications to explore structure-activity relationships (SAR).
Heterocyclic compounds are fundamental building blocks in drug discovery. The imidazole scaffold, in particular, plays a critical role in the design and synthesis of a wide array of biologically active molecules. researchgate.net Its presence in the this compound structure makes the compound a valuable starting point or intermediate for constructing more complex molecules.
Researchers utilize such building blocks to create novel molecular frameworks with desired therapeutic properties. For example, imidazolone derivatives can be used as building blocks in the synthesis of various heterocyclic compounds with potential pharmacological applications. researchgate.net Similarly, other heterocyclic amino acids and related compounds have been used to prepare synthetic DNA-encoded libraries for discovering small molecule protein ligands. beilstein-journals.org The functional groups on the this compound molecule—the amino group, the ester, and the reactive sites on the imidazole ring—provide multiple handles for chemical elaboration, enabling its incorporation into larger, more complex molecular architectures aimed at specific biological targets.
In Vitro Biological Activity Evaluation and Mechanism of Action Studies
Following the synthesis of derivatives based on the this compound scaffold, the next critical step is the evaluation of their biological activity. In vitro assays provide essential data on the potential efficacy of these compounds and can offer insights into their mechanisms of action at the cellular level.
A primary focus of research involving imidazole and benzimidazole derivatives has been their potential as anticancer agents. nih.govdovepress.com These compounds have been profiled against a wide range of cancer cell lines to determine their cytotoxic (cell-killing) capabilities and to identify potential leads for further development.
Cytotoxicity is a key indicator of a compound's potential as an anticancer drug. The 50% inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro, is a standard metric used to quantify this activity. Derivatives of the core imidazole-benzene structure have demonstrated significant cytotoxic effects against several human cancer cell lines.
A549 (Human Lung Carcinoma): Imidazole-based compounds have shown notable activity against the A549 cell line. For example, certain imidazothiazole-benzimidazole derivatives exhibited an IC₅₀ value of 1.09 µM. nih.gov Another benzimidazole derivative showed potent cytotoxic action against A549 cells with an IC₅₀ value of 15.80 µM.
HeLa (Human Cervical Carcinoma): The cytotoxicity of imidazole derivatives has also been confirmed against HeLa cells. ebi.ac.uknih.gov One study reported a potent imidazole compound with an IC₅₀ of 0.08 µM against this cell line. dovepress.com In another study, nanoparticles loaded with venom-derived peptides (ICD-85) resulted in an IC₅₀ value of 15.5 ± 2.4 μg/mL. nih.gov
T47D (Human Breast Carcinoma): Against the T47D breast cancer cell line, a benzimidazole derivative known as MBIC (Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate) demonstrated an IC₅₀ of 1.3 ± 0.1 μM. nih.gov
Dalton's Lymphoma: In studies using Dalton's Lymphoma Ascites (DLA) cells, natural product extracts have shown potent cytotoxic activity. For instance, a methanol extract of Cissampelos pareira exhibited an IC₅₀ value of 95.5 μg/ml. nih.gov This cell line is a valuable model for assessing the in vivo antitumor activity of compounds, where metrics such as increased lifespan and reduction in viable tumor cell count are evaluated. nih.govmdpi.com
Interactive Data Table: Cytotoxicity of Imidazole/Benzimidazole Derivatives
| Compound Class | Cell Line | IC₅₀ Value |
| Imidazothiazole-benzimidazole derivative | A549 | 1.09 µM |
| Benzimidazole derivative | A549 | 15.80 µM |
| Imidazole derivative | HeLa | 0.08 µM |
| ICD-85 Nanoparticles | HeLa | 15.5 ± 2.4 μg/mL |
| MBIC (Benzimidazole derivative) | T47D | 1.3 ± 0.1 μM |
| Methanol Extract of C. pareira | Dalton's Lymphoma | 95.5 μg/ml |
The metastatic spread of cancer is a complex process that involves the adhesion of cancer cells to the extracellular matrix (ECM), followed by their migration and invasion into surrounding tissues. Compounds that can inhibit these processes have significant therapeutic potential. Research has shown that imidazole-containing structures can interfere with these key steps in metastasis.
For example, studies have demonstrated that imidazole can inhibit the migration of B16 melanoma cells. This effect is mediated through the increased phosphorylation and subsequent degradation of β-catenin, a key protein in cell adhesion and signaling pathways. nih.gov Furthermore, other synthesized compounds have been shown to suppress the migration and invasion of human cervical cancer cells. This inhibition was linked to the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the ECM and facilitate cancer cell invasion. nih.gov The ability of novel compounds to block tumor cell adhesion to ECM proteins like fibronectin and collagen is a critical area of investigation, as this is an initial step required for metastasis. nih.gov
Following a comprehensive search for scientific literature, there is no available information specifically detailing the applications of the chemical compound "this compound" in the requested areas of medicinal chemistry and drug discovery research.
Extensive searches for data on this particular compound's role in enzyme inhibition (including kinases, aromatase, TDP1, and FXIα), apoptosis induction, and its antimicrobial, antiparasitic, anthelmintic, antiviral, or antioxidant activities did not yield any specific research findings or data tables.
The scientific literature contains information on various other imidazole and benzimidazole derivatives and their biological activities. For instance, different imidazole carboxamides have been investigated as kinase inhibitors, and various benzimidazole derivatives have been studied for their anthelmintic properties. However, this body of research does not specifically mention or provide data for "this compound."
Therefore, it is not possible to provide an article that adheres to the user's strict outline and sole focus on "this compound" based on the currently accessible scientific literature. No data could be found for the following sections:
Antioxidant Activity
Additionally, a table of mentioned compounds cannot be generated as no relevant compounds were discussed in relation to "this compound."
Enzyme Inhibition Beyond Kinases (e.g., Prolylaminopeptidase, Arginine 2-monooxygenase)
While much research on imidazole-containing compounds has focused on kinase inhibition, derivatives of this compound also show promise as inhibitors of other enzyme classes. For instance, the 2-aminoimidazole moiety is a key structural feature in a class of inhibitors targeting the binuclear manganese metalloenzyme, human arginase I. nih.gov This enzyme is crucial in the urea cycle, converting L-arginine to L-ornithine and urea. nih.govnih.gov The 2-aminoimidazole group in these inhibitors acts as a guanidine mimetic, targeting metal coordination and hydrogen bond interactions within the enzyme's active site. nih.gov
Furthermore, research has demonstrated that 2-imidazole-containing compounds can be potent inhibitors of prolyl oligopeptidase (PREP), a serine protease. nih.govnih.gov In a study comparing various five-membered nitrogen-containing heteroaromatics as replacements for the typical electrophilic group in PREP inhibitors, 2-imidazoles exhibited high potency in inhibiting the enzyme's proteolytic activity. nih.govnih.gov This suggests that the imidazole core of this compound could serve as a scaffold for designing inhibitors of peptidases like prolylaminopeptidase. The systematic name for Arginine 2-monooxygenase is L-arginine:oxygen 2-oxidoreductase (decarboxylating), and it is an oxidoreductase. wikipedia.org
Structure-Activity Relationship (SAR) Studies
The biological efficacy of this compound and its analogs is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of this scaffold.
Impact of Substituent Modifications on Biological Efficacy
Modifications to the substituents on the imidazole and benzoate (B1203000) rings can significantly alter the biological activity of this compound derivatives. The nature and position of these substituents influence the compound's electronic properties, lipophilicity, and steric profile, all of which affect its interaction with biological targets.
For example, in a series of 2-amino-4-thiazole-containing renin inhibitors, the nature of substituents on the thiazole and associated phenyl rings played a critical role in their inhibitory activity. acs.org Similarly, for sulfamoyl benzamidothiazoles that prolong NF-κB activation, SAR studies revealed that bis-substituted phenyl groups were necessary for activity, with des-methyl analogs being inactive. nih.gov The introduction of a bromo substituent was also explored to serve as a reactive intermediate for further modifications. nih.gov
In the context of 2-amino-4-substituted-benzoates, the reactivity and yield of synthesis can be influenced by the nature of the substituent on the benzene ring. For instance, the synthesis of 2-amino-2-oxoethyl 4-nitro-benzoate showed a lower yield compared to its bromo and amino analogs, which was attributed to the negative induction and mesomeric effects of the nitro group. nih.gov
A study on methyl 5-sulfamoyl-benzoates as carbonic anhydrase inhibitors demonstrated that variations of substituents on the benzenesulfonamide ring led to a compound with extremely high binding affinity and selectivity for the cancer-associated isozyme CAIX. mdpi.com This highlights the profound impact that even subtle substituent changes can have on biological efficacy and selectivity.
Conformation-Activity Relationships and Molecular Behavior
The three-dimensional conformation of this compound derivatives is a key determinant of their biological activity. The spatial arrangement of the imidazole and benzoate rings, as well as the orientation of the amino group, dictates how the molecule fits into the binding site of a biological target.
Quantum-chemical calculations on diimidazole and benzene-imidazole dimers have shown a preference for stacking contact or classical hydrogen bonds in diimidazole, whereas a T-shaped conformation is favored for benzene-imidazole interactions. nih.gov This suggests that the interaction between the imidazole and benzoate moieties within the molecule, as well as with aromatic residues in a protein binding pocket, will influence its preferred conformation.
Conformational analysis of a series of imidazole ligands acting as antagonists on the histamine H3 receptor revealed that the most stable conformers have a helical shape with a turn around a carbamate function. lew.ro The low energy barriers for rotation around many of the single bonds suggest that these molecules can exist in multiple low-energy conformations, which could allow for an induced-fit binding to the receptor. lew.ro
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools in drug discovery for predicting and analyzing the interactions between ligands like this compound and their biological targets.
Prediction of Binding Affinity with Biological Macromolecules (e.g., Enzymes, Receptors)
Molecular docking is widely used to predict the binding affinity of small molecules to the active site of proteins. This computational technique helps in identifying potential drug candidates by estimating the free energy of binding. For instance, in a study of novel Schiff bases with an imidazole core, molecular docking simulations were used to predict the binding energy with the VEGFR2 protein, a key target in cancer therapy. The predicted binding energy was found to be comparable to that of the known drug nilotinib. researchgate.net
Similarly, molecular docking studies on a series of 1,2,4-triazole derivatives against enzymes involved in oxidative stress were used to screen for compounds with the best binding affinities. pensoft.net For substituted benzo[d]imidazol-1-yl)methyl)benzimidamide scaffolds, molecular docking was employed to predict their binding energies with Plasmodium falciparum adenylosuccinate lyase, a potential antimalarial drug target. nih.gov The results suggested that the presence of an amidine group contributed to lower binding energies and stronger binding affinity. nih.gov
Elucidation of Molecular Recognition and Binding Modes
Molecular docking and MD simulations also provide detailed insights into the specific interactions that govern molecular recognition and the binding mode of a ligand within a protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
In the case of the potent 2-imidazole inhibitors of prolyl oligopeptidase, molecular docking revealed a putative noncovalent binding mode involving an interaction between the imidazole ring and a histidine residue (His680) in the enzyme's active site. nih.govnih.gov This interaction was proposed to explain the high inhibitory activity of these compounds. nih.gov
For imidazole phenothiazine hybrids docked against various cancer target receptors, the studies identified key amino acid residues involved in the interaction, such as hydrogen bonding with an aspartate residue (ASP831). nih.gov MD simulations can further refine the docked poses and provide information on the stability of the ligand-protein complex over time. For instance, MD simulations of a 1,2,4-triazole derivative with NO-synthase and an NMDA-receptor were used to evaluate the trajectories and interactions of the top-docked complexes. pensoft.net
The recognition of amino acids and peptides by supramolecular receptors often relies on a combination of hydrophobic, π-π, and ion-dipole interactions, which can be modeled to understand the basis of selective binding. mdpi.com
Interactive Data Table of Research Findings
| Section | Key Finding | Compound Class | Target | Methodology | Reference |
|---|---|---|---|---|---|
| 4.2.7 | 2-aminoimidazole acts as a guanidine mimetic to inhibit human arginase I. | 2-Aminoimidazole amino acids | Human Arginase I | Enzyme Inhibition Assay | nih.govnih.gov |
| 4.2.7 | 2-imidazoles are potent inhibitors of prolyl oligopeptidase. | Imidazole derivatives | Prolyl Oligopeptidase | Enzyme Inhibition Assay, Molecular Docking | nih.govnih.gov |
| 4.3.1 | Substituent changes on the benzenesulfonamide ring lead to high affinity and selective CAIX inhibitors. | Methyl 5-sulfamoyl-benzoates | Carbonic Anhydrase IX | Chemical Synthesis, Binding Affinity Assays | mdpi.com |
| 4.3.2 | Imidazole ring can act as a conformational switch in peptide mimics. | Imidazole-amino acids | N/A (Conformational Study) | DFT Calculations | nih.gov |
| 4.4.1 | Docking predicts binding affinity of imidazole-containing Schiff base to be comparable to nilotinib. | Imidazole Schiff Base | VEGFR2 | Molecular Docking | researchgate.net |
Table of Compounds Mentioned | Compound Name | | | :--- | | this compound | | 2-amino-2-oxoethyl 4-amino-benzoate | | 2-amino-2-oxoethyl 4-bromo-benzoate | | 2-amino-2-oxoethyl 4-nitro-benzoate | | L-arginine | | Methyl 5-sulfamoyl-benzoates | | Nilotinib | | L-ornithine | | Urea |
Understanding Resistance Mechanisms
Following a comprehensive review of publicly available scientific literature and research databases, no specific information was found regarding the role of this compound in understanding resistance mechanisms within the fields of medicinal chemistry and drug discovery.
The search for research findings, detailed studies, or data tables explicitly linking this compound to the elucidation of drug resistance pathways, target modifications, efflux pump activities, or metabolic inactivation of therapeutic agents did not yield any relevant results. Therefore, a discussion on its application in this specific area of research cannot be provided at this time.
Potential in Materials Science and Catalysis
Development of Functional Materials
The structure of Methyl 2-Amino-4-(1-imidazolyl)benzoate makes it a promising building block, or "tecton," for the synthesis of advanced functional materials. Its bifunctional nature, possessing both a coordinating imidazole (B134444) group and a versatile aminobenzoate unit, allows for its incorporation into various material frameworks.
Notably, this compound is a candidate for the development of Metal-Organic Frameworks (MOFs) . The imidazole and carboxylate groups can act as effective coordination sites for a variety of metal ions, facilitating the self-assembly of porous, crystalline structures. MOFs constructed with amino-functionalized ligands have demonstrated interesting properties, including applications in gas storage and fluorescence-based sensing. The presence of the amino group on the benzoate (B1203000) ring could also allow for post-synthetic modification, a technique used to introduce additional functionalities into the MOF structure after its initial synthesis.
Furthermore, the amino and ester functionalities within the molecule could be leveraged in the creation of functional polymers . Through polymerization reactions, this compound could be integrated into polymer backbones, such as polyesters or polyamides. This would result in polymers decorated with pendant imidazole groups, which could imbue the material with unique properties, including the ability to coordinate with metals or act as catalytic sites.
Precursor for Novel Catalysts
This compound is a versatile precursor for the design of new catalysts. Its ability to act as a ligand for transition metals is a key attribute in this context.
The formation of metal complexes with this compound can lead to the development of homogeneous catalysts. The imidazole ring and the amino group can both serve as coordination points for metal centers, creating stable complexes. The catalytic activity and selectivity of these complexes can be fine-tuned by modifying the electronic and steric environment around the metal, potentially through substitutions on the benzoate or imidazole rings.
Moreover, this compound could be utilized in the creation of heterogeneous catalysts . By chemically anchoring the molecule to a solid support, such as silica (B1680970) or a polymer resin, via its amino or ester group, a supported ligand is formed. Subsequent introduction of a metal ion would then yield an immobilized catalyst. This approach offers the advantage of easy separation of the catalyst from the reaction mixture, enhancing its recyclability and practical utility.
Catalytic Applications (e.g., Cyanosilylation Reactions)
Although direct experimental evidence for the use of this compound in cyanosilylation reactions is not yet documented, its structural features are present in ligands that have proven effective for this important carbon-carbon bond-forming reaction.
The nitrogen atoms in both the imidazole ring and the amino group can function as Lewis basic sites . Lewis bases are known to catalyze the cyanosilylation of aldehydes and ketones by activating the silicon-containing reagent, such as trimethylsilyl (B98337) cyanide.
In the context of metal-catalyzed cyanosilylation , complexes formed from ligands containing imidazole and amino functionalities have shown catalytic activity. For instance, copper(II) complexes featuring imidazole-containing ligands have been successfully employed as catalysts for the cyanosilylation of various aldehydes. researchgate.net In such systems, the metal center can activate the carbonyl group of the aldehyde or ketone, increasing its susceptibility to nucleophilic attack by the cyanide ion. The bifunctional nature of this compound could potentially lead to a cooperative effect, where different parts of the molecule assist in activating both the electrophile and the nucleophile.
The table below outlines the potential roles of the functional groups within this compound in different catalytic scenarios.
| Catalytic Application | Potential Role of the Compound | Key Functional Groups Involved |
| Lewis Base Catalysis | Direct catalyst | Imidazole Nitrogen, Amino Nitrogen |
| Metal-Catalyzed Reactions | Ligand for a metal center | Imidazole Ring, Amino Group, Ester Carbonyl |
| Cyanosilylation | Lewis base catalyst or ligand | Imidazole Nitrogen, Amino Nitrogen |
It is important to note that the applications described are based on the known reactivity of analogous compounds and represent areas of potential for this compound that warrant further investigation.
Future Research Directions and Translational Perspectives
Development of Advanced Synthetic Strategies for Complex Architectures
The Methyl 2-Amino-4-(1-imidazolyl)benzoate scaffold is well-suited for the application of modern synthetic methodologies to generate libraries of complex and structurally diverse molecules. Future research should focus on leveraging this scaffold in advanced synthetic protocols.
One promising avenue is the use of multicomponent reactions (MCRs) . bohrium.comresearchgate.net MCRs, which involve combining three or more reactants in a single step to form a product containing substantial portions of all components, offer a highly efficient route to molecular complexity. bohrium.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly relevant as they can utilize the primary amine of the aminobenzoate core to rapidly assemble diverse peptidomimetic and heterocyclic structures. bohrium.com Employing this compound in such reactions could yield novel compound libraries for high-throughput screening in drug discovery programs. researchgate.net
Furthermore, the development of one-pot synthesis protocols and green chemistry approaches represents a critical research direction. researchgate.netallresearchjournal.com These strategies aim to improve efficiency, reduce waste, and utilize environmentally benign reagents and solvents. researchgate.netallresearchjournal.com Research into microwave-assisted synthesis or the use of reusable catalysts for reactions involving the this compound core could lead to more sustainable and cost-effective production of its derivatives. mdpi.com
| Synthetic Strategy | Description | Potential Application for the Scaffold |
| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single operation to form a complex product. bohrium.com | Rapid generation of diverse molecular libraries for drug discovery. |
| One-Pot Synthesis | Multiple consecutive reactions are carried out in a single reactor, avoiding the isolation of intermediates. allresearchjournal.com | Increased efficiency and reduced waste in the synthesis of complex derivatives. |
| Green Chemistry Approaches | The design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. researchgate.net | Development of environmentally friendly and sustainable synthetic routes. |
| Microwave-Assisted Synthesis | Use of microwave radiation to heat chemical reactions, often leading to faster reaction times and higher yields. mdpi.com | Acceleration of reaction rates for the derivatization of the core structure. |
In-depth Mechanistic Understanding of Biological Activities and Pharmacological Targets
The imidazole (B134444) ring is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. igi-global.comnih.govresearchgate.netlongdom.org The presence of this moiety in this compound suggests a high potential for diverse pharmacological activities.
Future research should be directed towards a comprehensive biological evaluation of this compound and its derivatives. A key area of investigation is its potential as an anticancer agent . Imidazole-containing compounds have been successfully developed as inhibitors of crucial enzymes in cancer progression, such as farnesyltransferase. nih.govnih.govresearchgate.net Farnesyltransferase inhibitors (FTIs) represent a promising class of anticancer agents, and the structural features of this compound make it a candidate for investigation in this context. nih.govnih.gov Other potential anticancer mechanisms to explore include the inhibition of kinases, modulation of protein-protein interactions, or interference with cell signaling pathways. iajesm.inmdpi.com
The scaffold also holds promise for the development of novel antimicrobial agents . Imidazole derivatives are known to interfere with essential microbial processes such as cell wall synthesis, DNA replication, and membrane integrity. nih.gov Systematic screening of this compound derivatives against a panel of pathogenic bacteria and fungi could identify new lead compounds to combat infectious diseases. nih.govmdpi.com
| Potential Biological Activity | Potential Pharmacological Target(s) | Rationale |
| Anticancer | Farnesyltransferase, Protein Kinases, Tubulin | The imidazole moiety is a core component of known farnesyltransferase inhibitors and other anticancer drugs. nih.govnih.govmdpi.com |
| Antimicrobial | DNA Gyrase, Cell Wall Synthesis Enzymes | Imidazole derivatives have a history of disrupting essential bacterial and fungal cellular processes. nih.govnih.gov |
| Anti-inflammatory | Cyclooxygenase (COX), Lipoxygenase (LOX) | Many nitrogen-containing heterocyclic compounds exhibit anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade. igi-global.comlongdom.org |
| Antihypertensive | Angiotensin II Receptor | The imidazole ring is a key feature of angiotensin II receptor blockers used to treat hypertension. researchgate.net |
A crucial aspect of this research will be the elucidation of the mechanism of action for any observed biological activity. This involves identifying the specific molecular targets (e.g., enzymes, receptors) through techniques such as affinity chromatography, proteomics, and genetic screening. 182.160.97
Rational Design of Next-Generation Analogues with Enhanced Efficacy and Selectivity
Building upon initial biological screening, the rational design of next-generation analogues of this compound will be essential for optimizing therapeutic potential. This endeavor should be guided by detailed Structure-Activity Relationship (SAR) studies . researchgate.netmdpi.com
SAR studies involve systematically modifying the chemical structure of the lead compound and evaluating the impact of these changes on its biological activity. For the this compound scaffold, modifications could include:
Substitution on the benzoate (B1203000) ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy) at the available positions on the benzene (B151609) ring to probe interactions with the target binding site.
Modification of the imidazole ring: Altering substituents on the imidazole ring or exploring different linkage positions to the benzoate core.
Derivatization of the amine and ester groups: Converting the primary amine and methyl ester into amides, ureas, or other functional groups to explore different binding modes and improve pharmacokinetic properties.
Computational chemistry will play a pivotal role in this rational design process. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of the designed analogues with their biological activity, allowing for the prediction of the potency of novel compounds before their synthesis. nih.govnih.gov Molecular docking studies can be used to simulate the binding of the designed molecules to the active site of a known or hypothesized biological target, providing insights into the key interactions that govern binding affinity and selectivity. researchgate.net This integrated approach of synthesis, biological evaluation, and computational modeling will accelerate the development of analogues with enhanced efficacy and selectivity for their intended pharmacological targets. slideshare.netnih.gov
Exploration of Novel Application Domains in Chemistry and Biology
Beyond its potential in drug discovery, the this compound scaffold has promising applications in other scientific and industrial domains.
A significant area for exploration is its use as a corrosion inhibitor . igi-global.comkfupm.edu.sabohrium.com Organic compounds containing nitrogen and sulfur heteroatoms, like imidazoles, are known to be effective corrosion inhibitors for various metals and alloys in acidic environments. kfupm.edu.sabohrium.com They function by adsorbing onto the metal surface to form a protective layer that prevents corrosive attack. kfupm.edu.sa The electron-rich imidazole ring and the presence of other heteroatoms in the this compound structure make it an excellent candidate for investigation in this field. bohrium.comjmst.infoigi-global.com Future studies should evaluate its efficacy in protecting metals such as steel, copper, and aluminum in various corrosive media.
In the field of materials science , derivatives of this compound could serve as intermediates for the synthesis of functional materials. For instance, the aminobenzoate moiety is a precursor for certain dyes and pigments. ontosight.ai The unique combination of the imidazole and aminobenzoate structures could be exploited to create novel organic materials with interesting photophysical or electronic properties for applications in sensors, organic light-emitting diodes (OLEDs), or other advanced technologies.
Furthermore, in chemical biology , appropriately functionalized derivatives of this compound could be developed as chemical probes to study biological processes. mskcc.org By incorporating reporter tags (e.g., fluorescent dyes, biotin), these molecules could be used to identify and visualize specific cellular targets or to elucidate enzymatic mechanisms. 182.160.97
| Application Domain | Potential Use | Scientific Rationale |
| Corrosion Inhibition | Protective coating for metals in industrial settings. | Imidazole derivatives are effective corrosion inhibitors due to the presence of electron-rich heteroatoms that adsorb onto metal surfaces. kfupm.edu.sabohrium.comjmst.info |
| Materials Science | Precursor for dyes, pigments, or functional polymers. | The aminobenzoate core is a known building block for various organic materials. ontosight.aisigmaaldrich.com |
| Chemical Biology | Development of chemical probes for studying biological systems. | The scaffold can be functionalized with reporter groups to track its interaction with cellular components. mskcc.org |
Q & A
Q. What are the key considerations for synthesizing Methyl 2-Amino-4-(1-imidazolyl)benzoate, and how can reaction conditions be optimized?
Synthesis of this compound typically involves multi-step reactions, starting with precursor functionalization. Key steps include:
- Esterification : Reacting 2-amino-4-(1-imidazolyl)benzoic acid with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC).
- Protection/Deprotection : The amino group may require protection (e.g., using Boc anhydride) to prevent side reactions during imidazole ring formation .
- Purification : Column chromatography or recrystallization is critical to isolate the product from by-products like unreacted starting materials or regioisomers.
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry, temperature (e.g., 60–80°C for esterification), and solvent polarity to improve yield .
Q. How can researchers validate the purity and structural integrity of this compound?
Use orthogonal analytical methods:
- NMR Spectroscopy : Confirm the presence of the imidazole proton (δ 7.1–7.5 ppm), ester methyl group (δ 3.8–4.0 ppm), and aromatic/amino protons.
- Mass Spectrometry (LCMS) : Verify molecular ion peaks (e.g., m/z = 247 [M+H]⁺) and rule out impurities .
- HPLC : Quantify purity (>95%) using a C18 column with UV detection at 254 nm.
- X-ray Crystallography : Resolve ambiguous regiochemistry, if needed .
Q. What are the primary biological targets or assays for studying this compound?
The imidazole and benzoate moieties suggest potential interactions with:
- Enzymes : Test inhibition of histidine-dependent enzymes (e.g., kinases, cytochrome P450) using fluorescence-based assays.
- Receptors : Screen for affinity to G-protein-coupled receptors (GPCRs) via radioligand binding assays.
- Antimicrobial Activity : Evaluate minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
Note : Include positive controls (e.g., known kinase inhibitors) and validate results with dose-response curves.
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during imidazole substitution in the synthesis?
Regioselectivity in imidazole functionalization is influenced by:
- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitution to the desired position.
- Metal Catalysis : Use Pd-catalyzed C–H activation to target specific positions on the imidazole ring .
- Computational Modeling : Predict substitution patterns using DFT calculations (e.g., Gibbs free energy of intermediate states) to guide synthetic routes .
Q. How should contradictory results in biological activity assays be analyzed?
Contradictions may arise from:
- Assay Conditions : Differences in pH, ionic strength, or reducing agents can alter compound stability. For example, ester hydrolysis under basic conditions may generate inactive metabolites .
- Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity.
- Orthogonal Validation : Combine enzymatic assays with cellular viability assays (e.g., MTT) to distinguish direct inhibition from cytotoxicity .
Q. What strategies enhance the compound’s stability in aqueous or biological matrices?
- Prodrug Design : Modify the ester group to a more hydrolytically stable moiety (e.g., amide).
- Formulation : Encapsulate in liposomes or cyclodextrins to protect against enzymatic degradation.
- pH Optimization : Conduct stability studies across pH 5–8 to identify optimal storage buffers .
Q. How can the compound’s potential as a fluorescent probe or MOF component be explored?
- Luminescence Studies : Test fluorescence emission spectra (λex = 300–350 nm) in solvents of varying polarity. The imidazole’s π-conjugation may enable solvent-dependent shifts .
- MOF Integration : Coordinate the benzoate group with metal ions (e.g., Zn²⁺ or Cu²⁺) to construct luminescent frameworks. Characterize porosity via BET analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
